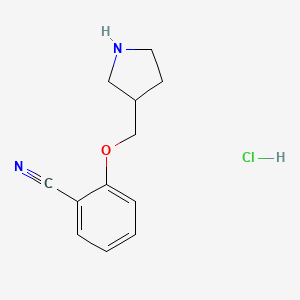

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride

Description

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride is a benzonitrile derivative featuring a pyrrolidine ring (a five-membered secondary amine) connected via a methoxy group to the aromatic nitrile scaffold. This compound is of interest in medicinal chemistry due to the pyrrolidine moiety’s role in enhancing bioavailability and binding affinity to biological targets .

Properties

IUPAC Name |

2-(pyrrolidin-3-ylmethoxy)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-7-11-3-1-2-4-12(11)15-9-10-5-6-14-8-10;/h1-4,10,14H,5-6,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQKDNYYYPRDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride typically involves the reaction of benzonitrile with pyrrolidin-3-ol in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can help achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyrrolidinylmethoxy moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzonitrile derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzonitriles or pyrrolidinylmethoxy derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine scaffold is widely recognized for its versatility in drug design. Pyrrolidine derivatives, including 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride, are often utilized as bioactive molecules due to their ability to interact with biological targets effectively. Research indicates that compounds featuring the pyrrolidine ring can exhibit diverse pharmacological activities, such as anticancer, anti-inflammatory, and neuroprotective effects .

Kinase Inhibition

A notable application of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride is its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including metabolism and cell signaling pathways. The inhibition of specific kinases is a promising strategy for treating diseases such as cancer and inflammatory disorders. For instance, related benzonitrile derivatives have been shown to inhibit TBK1 and IKKε kinases, which are implicated in several diseases including cancer and neurodegenerative conditions .

Table 1: Therapeutic Targets of Pyrrolidine Derivatives

| Target | Disease | Mechanism |

|---|---|---|

| TBK1 | Cancer, Alzheimer's Disease | Kinase Inhibition |

| IKKε | Inflammatory Diseases | Kinase Inhibition |

| PPARα/γ | Type 2 Diabetes | Agonistic Activity |

Pharmacological Properties

Research has demonstrated that 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride exhibits pharmacological properties that make it suitable for various therapeutic applications.

Anticancer Activity

The compound's structure allows it to interact with targets involved in cancer progression. Studies have shown that pyrrolidine derivatives can inhibit growth in cancer cell lines by inducing apoptosis or disrupting cell cycle progression . For example, compounds derived from similar scaffolds have demonstrated efficacy against breast cancer cells by targeting histone deacetylases (HDACs) .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine-based compounds has been documented extensively. The modulation of inflammatory pathways through kinase inhibition provides a pathway for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and psoriasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride is essential for optimizing its pharmacological properties. Variations in substituents on the pyrrolidine ring can significantly affect the compound's biological activity.

Table 2: SAR Insights for Pyrrolidine Derivatives

| Substituent Position | Effect on Activity | Example |

|---|---|---|

| 3 & 4 | Enhances PPAR activity | Cis-configured derivatives |

| Aromatic Groups | Improves binding affinity | Electron-donating groups |

| Alkyl Chains | Modulates lipophilicity | Varying chain lengths |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrrolidine derivatives:

- A study demonstrated that cis-3,4-diphenylpyrrolidine derivatives acted as inverse agonists for RORγt, showing promise in autoimmune disease treatment .

- Another investigation reported the synthesis of spiro[pyrrolidine-3,3'-oxindoles], which exhibited dual activity against HDAC2 and PHB2 enzymes, leading to significant cytotoxic effects on breast cancer cells .

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogs with Varying Heterocyclic Rings

The compound’s key structural feature—the heterocyclic amine attached to the benzonitrile core—is shared with several analogs, differing in ring size and substituents:

*Molecular weight inferred from piperidine analog in .

†Calculated based on formula from .

Key Observations :

- Ring Size Impact: Pyrrolidine (5-member) balances rigidity and flexibility, often preferred in drug design for optimal receptor interactions. Azetidine (4-member) introduces steric hindrance, which may limit binding but enhance metabolic stability .

- Substituted pyrimidine (e.g., Impurity-A in ) introduces additional hydrogen-bonding sites, increasing hydrophilicity.

Physicochemical Properties

- Melting Points: 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride: Reported m.p. 254°C (hygroscopic) . Picrate derivative of a related pyrrolidine compound: m.p. 208°C . Piperidine analog (3-(4-Piperidinyloxy)benzonitrile HCl): No explicit m.p. data, but molecular weight similarity suggests comparable thermal stability .

Stability :

- Benzonitrile derivatives with electron-withdrawing groups (e.g., -CN, -Cl) exhibit enhanced stability against hydrolysis. For example, rilpivirine HCl impurities require specialized HPLC methods for separation, indicating stability under analytical conditions .

Biological Activity

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride can be described as follows:

- Molecular Formula : C13H16ClN

- Molecular Weight : 233.73 g/mol

- IUPAC Name : 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride

The biological activity of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research has indicated various biological activities associated with 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride:

-

Antibacterial Activity :

- The compound has shown promising results against various bacterial strains, particularly drug-resistant strains. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa through mechanisms that involve inhibition of bacterial cell wall synthesis and protein function .

-

Anticancer Potential :

- Preliminary in vitro studies indicate that 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride may induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate specific targets .

-

Neuroprotective Effects :

- There is emerging evidence that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer’s disease .

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on the antibacterial effects of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride involved testing against multiple strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential for developing new antibiotics targeting resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.